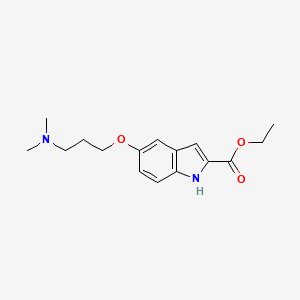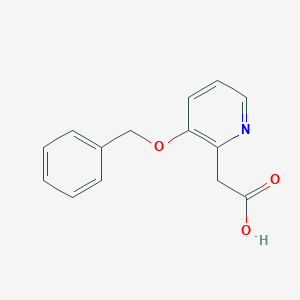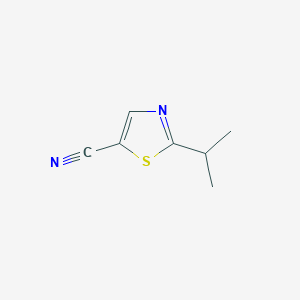
2-Isopropylthiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylthiazole-5-carbonitrile is a heterocyclic organic compound that contains a thiazole ring substituted with an isopropyl group and a nitrile group Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isopropylamine with a suitable thioamide and a nitrile source under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropylthiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-Isopropylthiazole-5-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Isopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biological pathways. The nitrile group can also participate in binding interactions, enhancing the compound’s activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
Thiazole: A basic heterocyclic compound with similar structural features.
2-Methylthiazole: Similar to 2-Isopropylthiazole-5-carbonitrile but with a methyl group instead of an isopropyl group.
Thiazole-4-carbonitrile: Another thiazole derivative with a nitrile group at a different position.
Uniqueness: this compound is unique due to the presence of both the isopropyl and nitrile groups, which confer distinct chemical and biological properties. Its specific substitution pattern can lead to different reactivity and interactions compared to other thiazole derivatives.
Propiedades
Número CAS |
1086393-39-6 |
|---|---|
Fórmula molecular |
C7H8N2S |
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H8N2S/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,1-2H3 |
Clave InChI |
KGSWRJMIVDNBTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(S1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




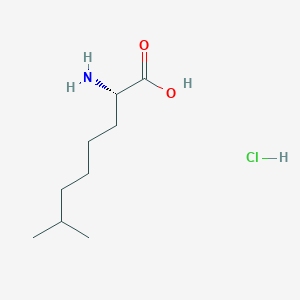
![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)

![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
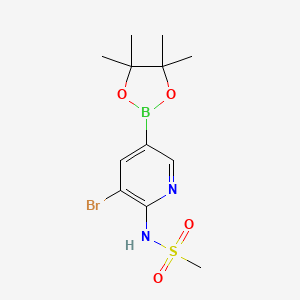
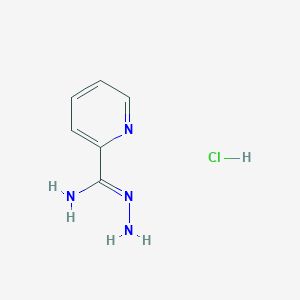
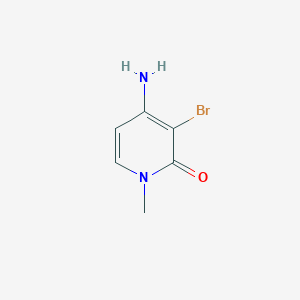

![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)

